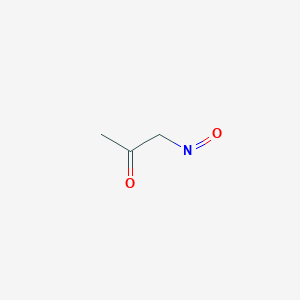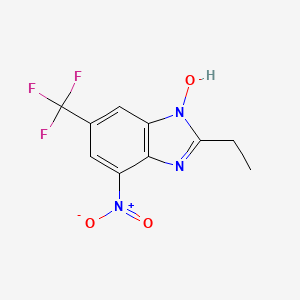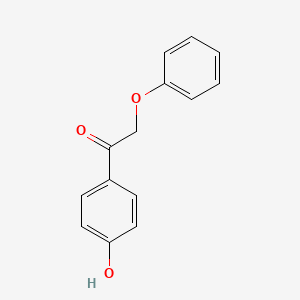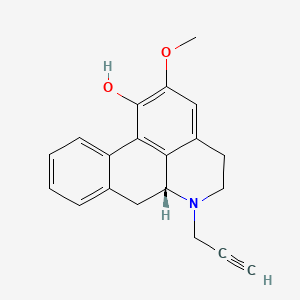![molecular formula C5H14N2O4 B14664298 2-[Amino(aminooxy)methyl]-2-(hydroxymethyl)propane-1,3-diol CAS No. 36043-16-0](/img/structure/B14664298.png)
2-[Amino(aminooxy)methyl]-2-(hydroxymethyl)propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Amino(aminooxy)methyl]-2-(hydroxymethyl)propane-1,3-diol is an organic compound with the molecular formula C4H11NO4.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Amino(aminooxy)methyl]-2-(hydroxymethyl)propane-1,3-diol typically involves the reaction of tris(hydroxymethyl)aminomethane with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Tris+Hydroxylamine→this compound
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2-[Amino(aminooxy)methyl]-2-(hydroxymethyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
2-[Amino(aminooxy)methyl]-2-(hydroxymethyl)propane-1,3-diol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a buffering agent in various chemical reactions.
Biology: Employed in the preparation of buffer solutions for biochemical assays and molecular biology experiments.
Medicine: Investigated for its potential therapeutic applications, including as a component in drug formulations.
Mécanisme D'action
The mechanism of action of 2-[Amino(aminooxy)methyl]-2-(hydroxymethyl)propane-1,3-diol involves its interaction with molecular targets through its amino and hydroxyl groups. These functional groups enable the compound to participate in various biochemical pathways, including enzyme catalysis and protein interactions. The specific pathways and targets depend on the context of its application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(hydroxymethyl)aminomethane (Tris): A widely used buffering agent in biochemistry and molecular biology.
2-Amino-2-methyl-1,3-propanediol: Another compound with similar buffering properties but different structural features.
Propriétés
Numéro CAS |
36043-16-0 |
|---|---|
Formule moléculaire |
C5H14N2O4 |
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
2-[amino(aminooxy)methyl]-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C5H14N2O4/c6-4(11-7)5(1-8,2-9)3-10/h4,8-10H,1-3,6-7H2 |
Clé InChI |
MQZCKBGYCXUUFC-UHFFFAOYSA-N |
SMILES canonique |
C(C(CO)(CO)C(N)ON)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Imidazo[2,1-C][1,4]oxazine](/img/structure/B14664224.png)
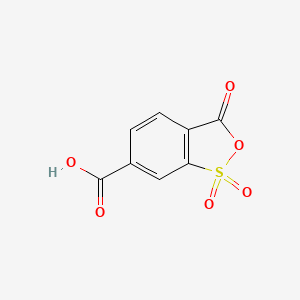
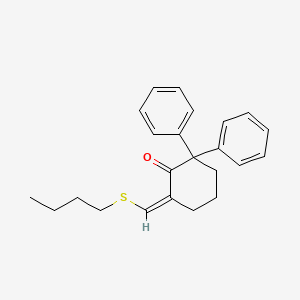
![methyl 4-[(E)-[butyl(methyl)amino]diazenyl]-1H-imidazole-5-carboxylate](/img/structure/B14664248.png)
![4,4',4''-[Nitrilotris(methylene)]tris(2,6-dimethylphenol)](/img/structure/B14664263.png)
